Omadacycline tosylate

Overview

Description

Omadacycline tosylate is a semisynthetic tetracycline-class antibacterial agent . It is used to treat community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI) . It belongs to the class of medicines known as tetracycline antibiotics .

Synthesis Analysis

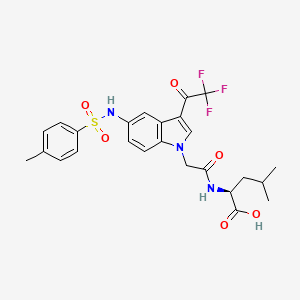

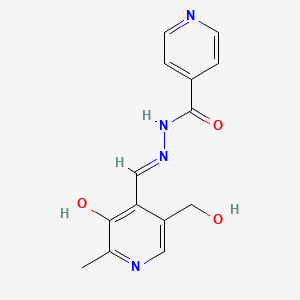

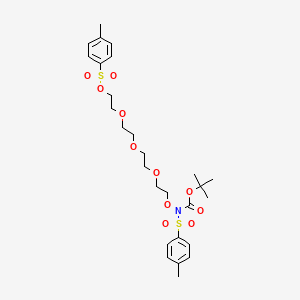

Omadacycline is a semisynthetic derivative of tetracycline . It has had chemical structure modifications at the C9 and C7 positions of the core tetracycline rings that allow stability in the efflux pump and ribosomal protection protein mechanisms of tetracycline resistance .Molecular Structure Analysis

The molecular formula of Omadacycline tosylate is C36H48N4O10S . The exact mass is 728.31 and the molecular weight is 728.858 .Chemical Reactions Analysis

Omadacycline tosylate specifically binds to the A site of the 30S subunit of the bacterial ribosome, inhibits the normal binding of aminoacyl-tRNA to this site, terminates the elongation of the peptide chain, and blocks the synthesis of proteins to produce a bacteriostatic effect .Physical And Chemical Properties Analysis

Omadacycline tosylate has a large volume of distribution (190 L) and low plasma protein binding (21.3%) that was concentration independent . It is excreted unchanged in the feces (81.1%) and urine (14.4%), and has a low potential for drug–drug interactions since it was not a substrate, inhibitor, or inducer of major cytochrome-metabolizing enzymes or organic anion transporters (OATs) .Scientific Research Applications

Treatment of Complicated Skin and Soft Tissue Infections (cSSTIs)

Omadacycline has been used in trials studying the treatment of complicated skin and soft tissue infections (cSSTIs) in adult patients . The clinical efficacy and safety of Omadacycline were compared with its comparators for the treatment of cSSTIs . The results showed that Omadacycline was not inferior in terms of clinical efficacy and microbiological response, and has similar safety issues in treating cSSTIs .

Treatment of Acute Bacterial Infections

Omadacycline has been used in the treatment of acute bacterial infections . A meta-analysis of phase II/III trials showed that the clinical cure ratio and microbiological eradication rate of Omadacycline were similar to the comparators in the treatment of acute bacterial infections .

Treatment of Infections caused by Staphylococcus aureus

Omadacycline has been used in the treatment of infections caused by Staphylococcus aureus . The study showed that there were no statistical differences observed between Omadacycline and the comparators in terms of infection caused by Staphylococcus aureus .

Treatment of Infections caused by Methicillin-resistant S. aureus (MRSA)

Omadacycline has been used in the treatment of infections caused by methicillin-resistant S. aureus (MRSA) . The study showed that there were no statistical differences observed between Omadacycline and the comparators in terms of infection caused by MRSA .

Treatment of Infections caused by Methicillin-susceptible S. aureus (MSSA)

Omadacycline has been used in the treatment of infections caused by methicillin-susceptible S. aureus (MSSA) . The study showed that there were no statistical differences observed between Omadacycline and the comparators in terms of infection caused by MSSA .

Treatment of Infections caused by Enterococcus faecalis

Omadacycline has been used in the treatment of infections caused by Enterococcus faecalis . The study showed that there were no statistical differences observed between Omadacycline and the comparators in terms of infection caused by Enterococcus faecalis .

Mechanism of Action

Target of Action

Omadacycline tosylate, a tetracycline antibiotic, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, a vital process for bacterial survival and growth .

Mode of Action

Omadacycline tosylate binds to the primary tetracycline binding site on the bacterial 30S ribosomal subunit with high specificity . This binding action blocks protein synthesis, disrupting many facets of cellular function and leading to either cell death or stasis .

Biochemical Pathways

The primary biochemical pathway affected by omadacycline tosylate is bacterial protein synthesis. By binding to the 30S ribosomal subunit, omadacycline tosylate prevents the binding of aminoacyl-tRNA , effectively inhibiting protein synthesis and disrupting cellular function .

Pharmacokinetics

Omadacycline tosylate exhibits several pharmacokinetic properties that impact its bioavailability:

- Absorption : The oral bioavailability of omadacycline is 34.5% under fasted conditions .

- Distribution : Omadacycline has a large volume of distribution (190 L) and low plasma protein binding (21.3%) .

- Metabolism : Omadacycline is metabolically stable and does not undergo significant biotransformation .

- Excretion : Omadacycline is excreted unchanged in the feces (81.1%) and urine (14.4%) .

These properties support once-daily dosing of omadacycline tosylate .

Result of Action

The result of omadacycline tosylate’s action is the inhibition of bacterial protein synthesis, leading to disruption of cellular function and resulting in either cell death or stasis . This makes it highly effective in treating infections caused by gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and by gram-negative, atypical, and anaerobic bacteria .

Action Environment

The action of omadacycline tosylate can be influenced by environmental factors. For instance, the oral bioavailability of omadacycline significantly decreases when a high-fat meal is administered 2 hours before oral dosing . Therefore, it is advisable to avoid concurrent administration of divalent- or trivalent cation-containing products (e.g., antacids and iron-containing preparations) for at least 4 hours after oral administration of omadacycline .

Safety and Hazards

Omadacycline tosylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is advisable to avoid concurrent administration of divalent- or trivalent cation-containing products (e.g., antacids and iron-containing preparations) for at least 4 h after oral administration of omadacycline .

Future Directions

properties

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLDSXNLUZXVTF-XGLFQKEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027686 | |

| Record name | Omadacycline tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Omadacycline tosylate | |

CAS RN |

1075240-43-5 | |

| Record name | Omadacycline tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075240435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omadacycline tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMADACYCLINE TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5658Y89YCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Omadacycline tosylate, and what is its mechanism of action?

A1: Omadacycline tosylate is a tetracycline antibiotic. [, ] Although the provided abstracts lack specific details, tetracyclines are known to exert their antibacterial effect by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This prevents bacterial growth and leads to bacterial death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B609664.png)

![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)

![N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B609676.png)